
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is a halogenated carbazole derivative Carbazoles are a class of heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole typically involves the iodination of 9-(triphenylmethyl)-9H-carbazole. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at 80°C.
Oxidation Reactions: Potassium permanganate in acetone at room temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Substitution Reactions: 3,6-diazido-9-(triphenylmethyl)-9H-carbazole
Oxidation Reactions: 3,6-dioxo-9-(triphenylmethyl)-9H-carbazole
Coupling Reactions: 3,6-diaryl-9-(triphenylmethyl)-9H-carbazole
Scientific Research Applications
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the carbazole core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.
Electron Transport: In organic electronics, the compound facilitates electron transport due to its high electron affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Di(N-diphenylamino)-9-phenylcarbazole
- 3,6-Diiodo-9-ethylcarbazole
Uniqueness
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is unique due to the presence of the triphenylmethyl group, which enhances its solubility and stability compared to other carbazole derivatives. This modification also improves its electron-transporting properties, making it more suitable for applications in organic electronics and materials science.
Properties
CAS No. |
113947-44-7 |
|---|---|
Molecular Formula |
C31H21I2N |
Molecular Weight |
661.3 g/mol |
IUPAC Name |
3,6-diiodo-9-tritylcarbazole |
InChI |
InChI=1S/C31H21I2N/c32-25-16-18-29-27(20-25)28-21-26(33)17-19-30(28)34(29)31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-21H |
InChI Key |
QRRVCONCVSKHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




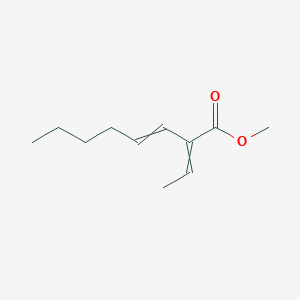
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
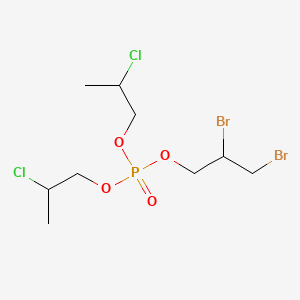
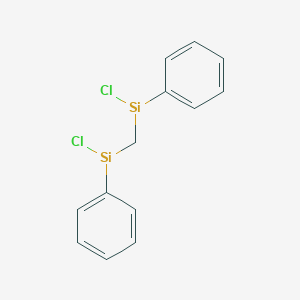
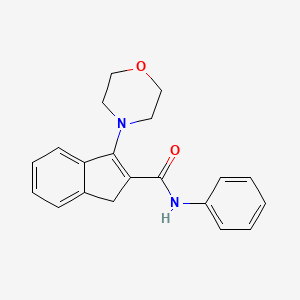
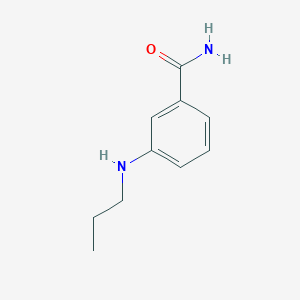
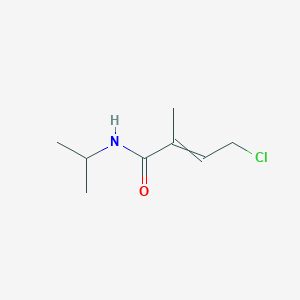
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)

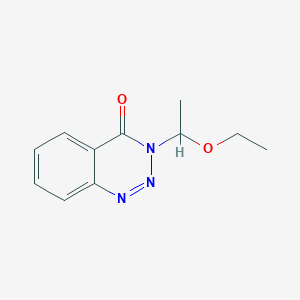
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
